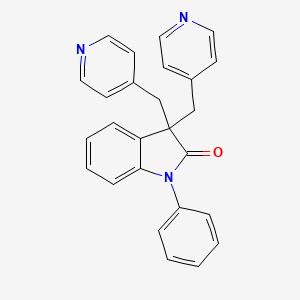
Linopirdine
Overview
Description
Linopirdine is a putative cognition-enhancing drug with a novel mechanism of action . It blocks the KCNQ2/3 heteromer M current with an IC50 of 2.4 micromolar, disinhibiting acetylcholine release, and increasing hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the amide formation between diphenylamine and oxalyl chloride, which gives an intermediate. A Haworth type intramolecular cyclization of the acid chloride occurs on heating to afford 1-phenylisatin. The reaction with 4-picoline under Phase Transfer Catalysis (PTC) with a Quaternary salt affords the carbinol. Dehydration of the alcohol using acetic anhydride gives an intermediate product. The reduction of the olefin then affords the indolone. The 3 position is now activated by the adjacent benzene ring on one side and the carbonyl group on the other. Alkylation with 4-picolylchloride proceeds with hydroxide as the base to afford this compound .
Molecular Structure Analysis
This compound has a complex molecular structure. It is a bicyclic compound made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The this compound molecule contains a total of 55 bonds. There are 34 non-H bonds, 25 multiple bonds, 5 rotatable bonds, 1 double bond, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), and 2 Pyridines .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C26H21N3O and a molecular weight of 391.47 . It is a solid compound and is soluble in DMSO .
Scientific Research Applications
Cognitive Enhancement and Neurotransmitter Release
Linopirdine is primarily researched for its potential in enhancing cognitive functions and its influence on neurotransmitter release. Studies have shown that this compound can augment depolarization-induced neurotransmitter release in the cortex and is considered for Alzheimer's disease treatment. Its mechanism involves inhibiting M-type K+ currents in neurons, which is linked to its cognitive enhancement effects (Lamas, Selyanko, & Brown, 1997). Additionally, this compound has been shown to reduce spike frequency adaptation in rat hippocampal CA1 pyramidal neurons, potentially by blocking M-current (IM), which could be related to its neurotransmitter release enhancement (Aiken, Lampe, & Brown, 1995).
Effects on Long-Term Potentiation
Research indicates that this compound can enhance long-term potentiation (LTP) in the Schaffer collateral/CA1 pathway in rat hippocampal slices, particularly by reducing the stimulus intensity threshold for induction of LTP. This effect may be mediated by its ability to enhance presynaptic glutamate release and cause CA1 membrane depolarization (Lampe, Gaskill, Keim, & Brown, 1997).
This compound's Role in Learning and Memory
This compound has been evaluated for its effects on learning and memory in animal models. However, some studies have shown that it does not significantly improve certain cognitive functions or performance in tasks like the Morris water escape task or a bar-press response in rodents (Flagmeyer & Staay, 1995). This suggests that the cognitive enhancing effects of this compound might be specific to certain situations or types of cognitive impairment.
Interaction with Ion Permeabilities
This compound's mechanism also involves interactions with ion permeabilities crucial to the polarization state of excitable membranes. This interaction plays a role in enhancing neurotransmitter release. Studies have delved into how this compound influences channels mediating the movement of K+, Cl-, and Na+ ions (Maciag et al., 1994).
Potential for Treatment of Dementia
This compound has been studied as a potential treatment for Alzheimer's disease due to its effects on multiple neurotransmitter systems. It enhances acetylcholine release in the hippocampus in vivo and shows other effects like EEG patterns of enhanced vigilance, which may be relevant in treating dementia (Tam & Zaczek, 1995).
TRPV1 Receptor Agonist
Interestingly, this compound also acts as an agonist of the TRPV1 (transient receptor potential vanilloid type 1) ion channel, which is involved in pain signaling. This dual action, as both a blocker of M-current and an activator of TRPV1, suggests a broader range of effects on neuronal excitability (Neacsu & Babes, 2010).
Mechanism of Action
Target of Action
Linopirdine primarily targets the KCNQ2/3 heteromer M current . These are voltage-gated potassium channels that play a crucial role in controlling neuronal excitability . This compound also acts as an agonist of TRPV1 .
Mode of Action
This compound operates by blocking the KCNQ2/3 heteromer M current, which results in the disinhibition of acetylcholine release . This blockage increases hippocampal CA3-Schaffer collateral mediated glutamate release onto CA1 pyramidal neurons . Additionally, this compound sensitizes both recombinant and native TRPV1 channels to heat .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of neurotransmitter release via the inhibition of M-type potassium channels . This leads to an increase in acetylcholine release in the brain, which is thought to enhance cognition .
Pharmacokinetics
It’s known that the compound’s action is influenced by its concentration, with different effects observed at low and high concentrations .
Result of Action
The action of this compound leads to an increase in acetylcholine release in the brain, which is associated with improved performance in animal models of learning and memory . In a murine model, this compound was able to nearly completely reverse the senescence-related decline in cortical c-FOS .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Linopirdine has been found to enhance the release of endogenous dopamine in the rat striatum .
Cellular Effects
In cellular processes, this compound has been observed to influence the function of cells by enhancing the release of neurotransmitters
Molecular Mechanism
At the molecular level, this compound is thought to exert its effects by binding to a novel site in the rat brain, which is involved in the enhancement of stimulus-induced neurotransmitter release
Properties
IUPAC Name |
1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22/h1-17H,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJCDKJIEMIWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045163 | |
| Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105431-72-9 | |
| Record name | Linopirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105431-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linopirdine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105431729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linopirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINOPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5TB3NZ94T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
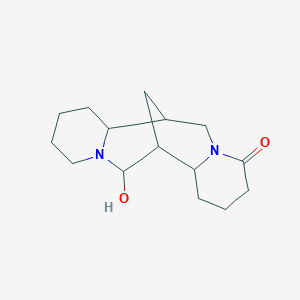
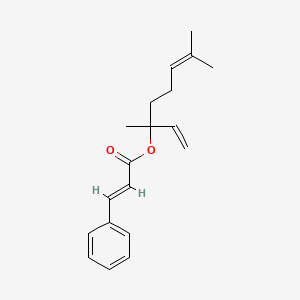
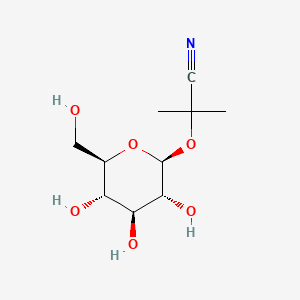
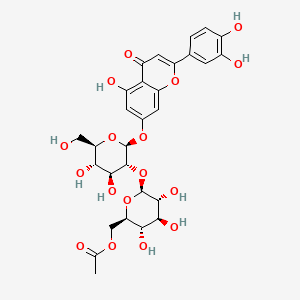

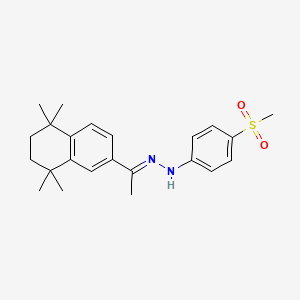


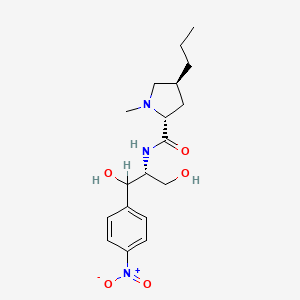
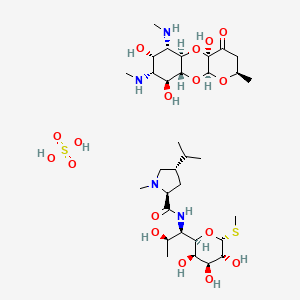

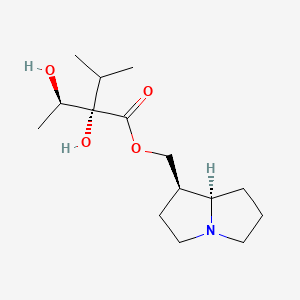

![[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1675481.png)
